Dodeca-2,4-dien-6-ynal
Description
Dodeca-2,4-dien-6-ynal is an unsaturated aldehyde characterized by conjugated double bonds at positions 2 and 4, a triple bond at position 6, and an aldehyde functional group. Its synthesis was first reported during the ring-opening reaction of pyridine N-oxide with sodium acetylide, yielding (E,Z,E)-hepta-2,4-dien-6-ynal oxime and related derivatives .
Properties
CAS No. |
207293-18-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
dodeca-2,4-dien-6-ynal |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-5H2,1H3 |
InChI Key |
POSMIDXMBJICBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-2,4-dien-6-ynal can be synthesized through several methods. One common approach involves the lithiation of terminal acetylenes, followed by 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of selenium chemistry and other reagents in a controlled environment ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,4-dien-6-ynal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Dodeca-2,4-dien-6-ynal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dodeca-2,4-dien-6-ynal exerts its effects involves its interaction with molecular targets and pathways. For instance, it may act on specific enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Potential
- Dodeca-2,4-dienoic acid isobutylamide: Significantly increased PPARγ and C/EBPα expression in adipocytes, suggesting adipogenic activity .
Environmental Presence
- (2E,4E)-N-(2-methylpropyl)dodeca-2,4-dienamide : Detected in raw and treated water at concentrations up to 9.2 × 10⁵ ng/L, indicating environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
